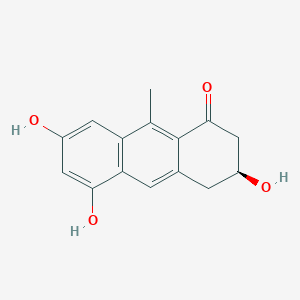
(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one: is an organic compound belonging to the class of anthracenones This compound is characterized by its three hydroxyl groups and a methyl group attached to the anthracenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available anthracenone derivatives.
Hydroxylation: Introduction of hydroxyl groups at the 3, 5, and 7 positions can be achieved through selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl group at the 9 position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Reduction: The reduction of the anthracenone core to the dihydroanthracenone can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Hydroxylation: Utilizing catalytic systems to achieve high selectivity and yield.
Efficient Methylation: Employing optimized reaction conditions to minimize by-products.
Scalable Reduction: Implementing robust reduction protocols to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Further reduction of the dihydroanthracenone core can yield fully reduced anthracene derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Acid chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation Products: Quinones and other oxidized anthracenone derivatives.
Reduction Products: Fully reduced anthracene derivatives.
Substitution Products: Esters, ethers, and other substituted anthracenone derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in catalytic systems for organic transformations.
Material Science: It can be used in the synthesis of organic semiconductors and other advanced materials.
Biology
Antioxidant Activity: The hydroxyl groups confer antioxidant properties, making it useful in biological studies.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing insights into enzyme mechanisms.
Medicine
Drug Development:
Pharmacology: Studies on its interactions with biological targets can lead to new drug discoveries.
Industry
Dye Synthesis: Used in the production of dyes and pigments.
Polymer Additives: Incorporated into polymers to enhance their properties.
Mechanism of Action
The mechanism of action of (3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups play a crucial role in binding to active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group contributes to the compound’s hydrophobic character, influencing its overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3,5,7-Trihydroxy-9-methyl-3,4-dihydroanthracen-1(2H)-one: shares similarities with other hydroxylated anthracenones such as:
Uniqueness
- Hydroxylation Pattern : The specific positions of the hydroxyl groups confer unique chemical reactivity and biological activity.
- Methyl Group : The presence of the methyl group at the 9 position distinguishes it from other similar compounds, affecting its physical and chemical properties.
Properties
CAS No. |
194145-93-2 |
|---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(3S)-3,5,7-trihydroxy-9-methyl-3,4-dihydro-2H-anthracen-1-one |
InChI |
InChI=1S/C15H14O4/c1-7-11-4-10(17)5-13(18)12(11)3-8-2-9(16)6-14(19)15(7)8/h3-5,9,16-18H,2,6H2,1H3/t9-/m0/s1 |
InChI Key |
ZKFBXHXSNWPOEE-VIFPVBQESA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1C=C(C=C3O)O)C[C@@H](CC2=O)O |
Canonical SMILES |
CC1=C2C(=CC3=C1C=C(C=C3O)O)CC(CC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [(4-cyanophenyl)sulfamoyl]carbamate](/img/structure/B12572984.png)
![Ethyl bis[(2-hydroxy-4-oxopent-2-en-3-yl)sulfanyl]acetate](/img/structure/B12572985.png)
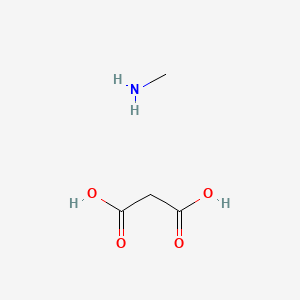
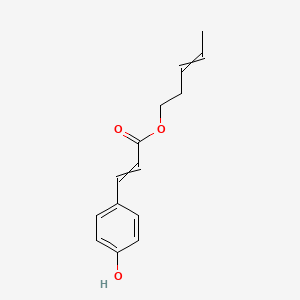
![2,5-Bis(pentafluorophenyl)-3,4-bis[(pentafluorophenyl)sulfanyl]thiophene](/img/structure/B12573017.png)
![2-[5-(2-Hydroxyphenyl)-5-methyl-2-propan-2-ylcyclohexyl]phenol](/img/structure/B12573030.png)

![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
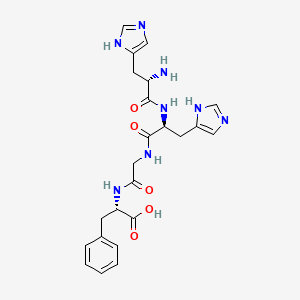
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
![N-[5-Methyl-1-(prop-1-en-1-yl)-4,5-dihydro-1H-imidazol-2-yl]nitramide](/img/structure/B12573054.png)
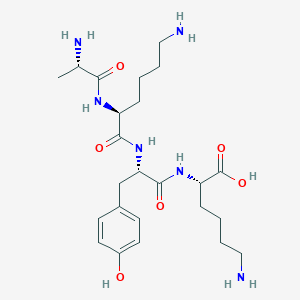
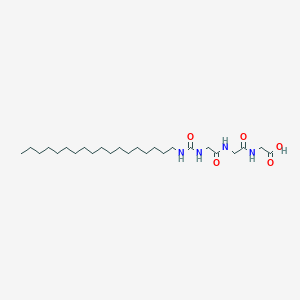
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
